molecular formula C32H32N2O8 B337430 N,N'-(3,3'-DIMETHOXY-4,4'-BIPHENYLDIYL)BIS(3,4-DIMETHOXYBENZAMIDE)

N,N'-(3,3'-DIMETHOXY-4,4'-BIPHENYLDIYL)BIS(3,4-DIMETHOXYBENZAMIDE)

Cat. No.: B337430
M. Wt: 572.6 g/mol
InChI Key: RCONPXITIXYYML-UHFFFAOYSA-N
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Description

N-{4’-[(3,4-dimethoxybenzoyl)amino]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl}-3,4-dimethoxybenzamide is a complex organic compound characterized by multiple methoxy groups and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4’-[(3,4-dimethoxybenzoyl)amino]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl}-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of methoxy groups: Methoxylation reactions are performed using methanol and a suitable catalyst.

    Amidation: The final step involves the formation of the amide bond through a reaction between the amine and the benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amide bond, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

N-{4’-[(3,4-dimethoxybenzoyl)amino]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl}-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4’-[(3,4-dimethoxybenzoyl)amino]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4’-[(3,4-dimethoxybenzoyl)amino]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl}-3,4-dimethoxybenzamide: Shares structural similarities but differs in the position or number of methoxy groups.

    N-{4’-[(3,4-dimethoxybenzoyl)amino]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl}-3,4-dimethoxybenzamide: Another similar compound with variations in the biphenyl core.

Uniqueness

The uniqueness of N-{4’-[(3,4-dimethoxybenzoyl)amino]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl}-3,4-dimethoxybenzamide lies in its specific arrangement of methoxy groups and the biphenyl structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H32N2O8

Molecular Weight

572.6 g/mol

IUPAC Name

N-[4-[4-[(3,4-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C32H32N2O8/c1-37-25-13-9-21(17-29(25)41-5)31(35)33-23-11-7-19(15-27(23)39-3)20-8-12-24(28(16-20)40-4)34-32(36)22-10-14-26(38-2)30(18-22)42-6/h7-18H,1-6H3,(H,33,35)(H,34,36)

InChI Key

RCONPXITIXYYML-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)OC)OC)OC

Origin of Product

United States

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